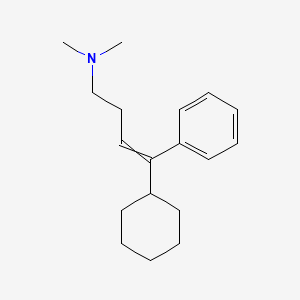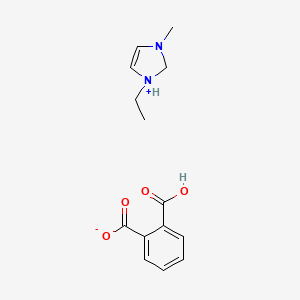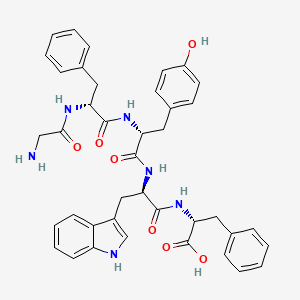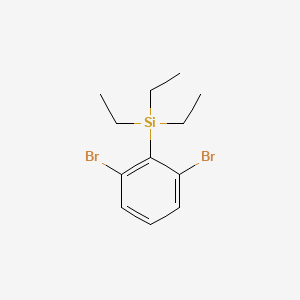
4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclohexyl group, a phenyl group, and a butenyl chain, making it a complex and interesting molecule for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simpler alkenes or alkynes.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Attachment of the Phenyl Group: The phenyl group can be added through Friedel-Crafts alkylation or other aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl chain, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated derivatives.
Substitution: The phenyl and cyclohexyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are typical.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated amines or alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: A simpler amine with a cyclohexyl group.
N,N-Dimethylphenethylamine: An amine with a phenyl and ethyl group.
Phenylbutylamine: An amine with a phenyl and butyl group.
Comparison: 4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine is unique due to its combination of a cyclohexyl group, a phenyl group, and a butenyl chain This structural complexity provides it with distinct chemical and biological properties compared to simpler amines
Propriétés
Numéro CAS |
877612-07-2 |
|---|---|
Formule moléculaire |
C18H27N |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
4-cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C18H27N/c1-19(2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3,5-6,10-11,14,17H,4,7-9,12-13,15H2,1-2H3 |
Clé InChI |
LAYWTXVLQJPFHY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC=C(C1CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
propanedinitrile](/img/structure/B12588053.png)

![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)

![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)

![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
